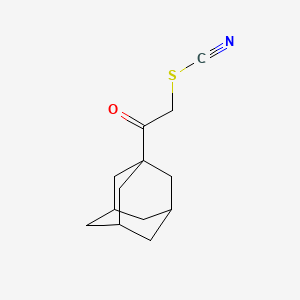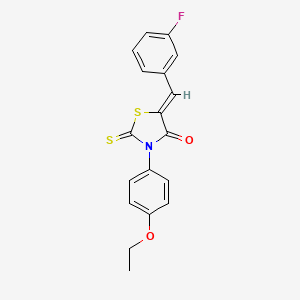
2-(1-adamantyl)-2-oxoethyl thiocyanate
説明
2-(1-adamantyl)-2-oxoethyl thiocyanate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as AOTC and has a molecular weight of 277.4 g/mol. In
作用機序
The mechanism of action of 2-(1-adamantyl)-2-oxoethyl thiocyanate varies depending on its application. In cancer cells, AOTC inhibits the activity of proteasomes, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis. In insects, AOTC disrupts the nervous system by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the transmission of nerve impulses. In polymers, AOTC acts as a radical scavenger, preventing the degradation of polymers under UV radiation.
Biochemical and Physiological Effects
2-(1-adamantyl)-2-oxoethyl thiocyanate has been found to have minimal toxicity in mammalian cells and is considered safe for use in laboratory experiments. However, studies have shown that AOTC can cause irritation to the eyes and skin, and caution should be taken when handling this compound.
実験室実験の利点と制限
One of the main advantages of using 2-(1-adamantyl)-2-oxoethyl thiocyanate in laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using AOTC is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research and development of 2-(1-adamantyl)-2-oxoethyl thiocyanate. In medicine, further studies are needed to investigate the potential of AOTC as a treatment for inflammatory diseases. In agriculture, research is needed to optimize the application of AOTC as an insecticide, including the development of new formulations that can improve its efficacy. In material science, research is needed to explore the potential of AOTC as a stabilizer for other types of polymers and to investigate its properties under different environmental conditions.
Conclusion
In conclusion, 2-(1-adamantyl)-2-oxoethyl thiocyanate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. The synthesis method for this compound has been optimized to achieve high yield and purity, and its mechanism of action varies depending on its application. Although AOTC has minimal toxicity in mammalian cells, caution should be taken when handling this compound. Further research is needed to explore the potential of AOTC in different fields and to develop new applications for this compound.
科学的研究の応用
2-(1-adamantyl)-2-oxoethyl thiocyanate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, AOTC has been investigated for its anti-cancer properties. Studies have shown that AOTC can induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for degrading proteins involved in cell survival. AOTC has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, AOTC has been studied for its insecticidal properties. AOTC has been found to be effective against a wide range of insect pests, including aphids, whiteflies, and spider mites. This compound works by disrupting the insect's nervous system, leading to paralysis and death.
In material science, AOTC has been investigated for its potential use as a polymer stabilizer. AOTC has been found to be effective in preventing the degradation of polymers under UV radiation, making it a potential candidate for use in the production of plastic materials.
特性
IUPAC Name |
[2-(1-adamantyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c14-8-16-7-12(15)13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQNTQZCMNRWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CSC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chlorobenzyl)thio]-5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4833731.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2-furoate](/img/structure/B4833732.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4833736.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4833739.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4833751.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-propylethanediamide](/img/structure/B4833754.png)

![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B4833778.png)
![2-({[3-(isopropoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4833780.png)
![N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4833781.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4833788.png)

![1-{3-hydroxy-3-[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]butyl}-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol](/img/structure/B4833799.png)
